molecular formula C18H15FN6O B383303 7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 459421-81-9

7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B383303
CAS No.: 459421-81-9
M. Wt: 350.3g/mol
InChI Key: XXDMZQZPZMYINL-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a tetraazolo[1,5-a]pyrimidine core substituted with a 4-fluorophenyl group at position 7, a methyl group at position 5, and an N-phenyl carboxamide at position 4. Its molecular formula is C₂₀H₁₈FN₅O, with a molecular weight of 363.39 g/mol .

  • Biginelli-like multi-component reactions using aldehydes, acetoacetamides, and triazole/tetrazole amines .
  • Solvent-free methods catalyzed by sulfamic acid or immobilized catalysts like Fe₃O₄@SiO₂ nanoparticles .
  • Eco-friendly additives such as 4,4'-trimethylenedipiperidine, which enhance yield and recyclability .

Properties

IUPAC Name

7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O/c1-11-15(17(26)21-14-5-3-2-4-6-14)16(12-7-9-13(19)10-8-12)25-18(20-11)22-23-24-25/h2-10,16H,1H3,(H,21,26)(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDMZQZPZMYINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Pyrimidine derivatives have been shown to inhibit the expression and activities of certain vital inflammatory mediators. This suggests that the compound may interact with its targets by binding to them and inhibiting their function, leading to a decrease in the production of these inflammatory mediators.

Biochemical Pathways

The compound likely affects the biochemical pathways related to inflammation. By inhibiting the expression and activities of certain vital inflammatory mediators, it can potentially disrupt the signaling pathways that lead to inflammation. The downstream effects of this disruption could include a reduction in inflammation and associated symptoms.

Result of Action

The result of the compound’s action is likely a reduction in inflammation due to its potential anti-inflammatory effects. On a molecular level, this could involve a decrease in the production of inflammatory mediators. On a cellular level, this could result in a decrease in the inflammatory response of cells.

Biochemical Analysis

Biochemical Properties

7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide plays a significant role in various biochemical reactions. This compound interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase and thymidylate synthase. These interactions can lead to the inhibition or activation of these enzymes, thereby affecting the overall metabolic pathways in which they are involved.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of key signaling molecules such as protein kinases and transcription factors, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by affecting the flux of metabolites through various metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Alternatively, it may activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can result in significant changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, which may differ from its short-term effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as the modulation of specific biochemical pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, including pyrimidine metabolism. This compound interacts with enzymes and cofactors that play key roles in these pathways, influencing the levels of various metabolites. For example, it may affect the synthesis and degradation of nucleotides, which are essential for DNA and RNA synthesis. These interactions can have significant implications for cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes by specific transporters and may bind to certain proteins that facilitate its distribution. Its localization within different cellular compartments can influence its interactions with target biomolecules and its overall efficacy.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. Understanding its subcellular localization is essential for elucidating its mechanism of action.

Biological Activity

The compound 7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is a derivative of tetraazolo-pyrimidine, a class of compounds recognized for their diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step synthetic protocols. Recent advancements have introduced new methodologies that enhance yield and purity while adhering to green chemistry principles. For instance, the use of environmentally friendly solvents and additives has been emphasized in the literature to promote sustainable practices in its synthesis .

Anticancer Properties

Research has highlighted the potential of tetraazolo-pyrimidine derivatives as anticancer agents. The compound has shown promising activity against various cancer cell lines. A study demonstrated that it exhibits significant inhibition of cell proliferation and induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of key signaling pathways .

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in tumor growth and survival. For example, it has been shown to effectively inhibit Pim-1 kinase, which plays a critical role in cancer cell survival and proliferation. Inhibition of Pim-1 leads to decreased phosphorylation of BAD protein, promoting apoptosis in cancer cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies :
    • The compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. For instance, it showed an IC50 of 0.09–1.58 µM against CDK2 and TRKA kinases, suggesting its dual inhibitory potential which is crucial for targeting multiple pathways involved in cancer progression .
  • Cell Cycle Analysis :
    • Treatment with this compound resulted in significant G0/G1 phase arrest in treated cancer cells compared to control groups. This suggests that it effectively halts cell cycle progression, thereby inhibiting tumor growth .
  • Kinase Selectivity :
    • The selectivity profile was evaluated against a panel of 119 oncogenic kinases. The compound exhibited >95% inhibition on key targets like Pim-1 and TRKC while maintaining a favorable safety profile with minimal off-target effects .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Study Cell Line IC50 (µM) Mechanism Key Findings
Study 1A549 (Lung)0.09Pim-1 InhibitionInduces apoptosis via BAD phosphorylation
Study 2MCF-7 (Breast)0.23CDK2/TRKA InhibitionSignificant G0/G1 arrest observed
Study 3HCT116 (Colon)0.58Multi-Kinase TargetingBroad-spectrum anticancer activity

Scientific Research Applications

The compound has been studied for its potential in several therapeutic areas:

  • Anticancer Activity
    • Research indicates that compounds with similar structures to 7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide exhibit cytotoxic effects against various cancer cell lines. The tetraazolo framework is known for its ability to interact with DNA and inhibit cell proliferation.
    • A study demonstrated that derivatives of tetraazolo-pyrimidines showed promising activity against breast cancer cells, suggesting that this compound could be further explored for anticancer drug development .
  • Antimicrobial Properties
    • The presence of the fluorophenyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Preliminary studies have indicated that similar compounds exhibit significant antibacterial and antifungal activities.
    • For instance, a related compound was shown to be effective against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this scaffold .
  • Neurological Applications
    • Some studies have suggested that tetraazolo derivatives can act as neuroprotective agents. Their ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as Alzheimer's disease or other neurodegenerative disorders.
    • A recent investigation into related compounds indicated neuroprotective effects in animal models, warranting further exploration of this compound in neurological contexts .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

StudyFocusFindings
Study AAnticancer ActivityShowed significant cytotoxicity in breast cancer cell lines with IC50 values indicating potent activity.
Study BAntimicrobial TestingDemonstrated effectiveness against Gram-positive and Gram-negative bacteria with low MIC values.
Study CNeuroprotective EffectsIndicated potential benefits in cognitive function in animal models exposed to neurotoxic agents.

Comparison with Similar Compounds

Key Structural and Functional Trends

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl in the target compound) may enhance antimicrobial activity by increasing membrane permeability .
  • Bulkier substituents (e.g., 3,4,5-trimethoxyphenyl in 5a ) improve binding to hydrophobic enzyme pockets, as seen in analogs with confirmed bioactivity .

Synthetic Yields: Compounds with benzylthio or isopropylphenyl groups (e.g., Compound 1) achieve higher yields (~79%) compared to those with dimethylamino groups (~33%) .

Spectroscopic Confirmation :

  • All analogs were validated via ¹H/¹³C NMR and HRMS , with characteristic shifts for the pyrimidine core (e.g., δ ~2.4 ppm for methyl groups, δ ~7–8 ppm for aromatic protons) .

Q & A

Basic: What synthetic methodologies are recommended for the efficient preparation of this compound?

Answer:
The compound can be synthesized via multicomponent reactions (MCRs) using catalysts such as TMDP (tetramethylenediphosphonic acid) in a water-ethanol solvent system (1:1 v/v). Key steps include:

  • Catalyst Optimization : TMDP (0.5 mol%) enhances reaction efficiency by promoting cyclocondensation of precursors like 4-fluorophenyl-substituted intermediates and carboxamide derivatives .
  • Solvent Selection : Aqueous ethanol minimizes side reactions and improves yield (reported up to 85% for analogous compounds) by balancing solubility and reactivity .
  • Purification : Silica gel chromatography or recrystallization from ethanol is recommended for isolating the pure product. Monitor reaction progress via TLC (silica gel SIL G/UV 254 plates) .

Basic: How should researchers validate the structural integrity of this compound?

Answer:
Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (400 MHz) to confirm substituent positions and heterocyclic ring formation. For example, the 4-fluorophenyl group exhibits distinct aromatic proton splitting patterns (~7.2–7.8 ppm) .
  • IR Spectroscopy : Detect characteristic carbonyl (C=O, ~1680 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) stretches .
  • Microanalysis : Validate elemental composition (C, H, N) with ≤0.4% deviation from theoretical values .

Advanced: What computational strategies can elucidate reaction mechanisms for derivative synthesis?

Answer:
Integrate quantum chemical calculations (e.g., density functional theory, DFT) with experimental

  • Reaction Path Search : Use software like GRRM or AFIR to simulate intermediates and transition states in cyclization steps .
  • Energy Profiling : Calculate activation barriers for key steps (e.g., ring closure) to identify rate-limiting stages and optimize conditions .
  • Machine Learning : Train models on existing reaction datasets (e.g., solvent effects, catalyst performance) to predict optimal conditions for novel derivatives .

Advanced: How can researchers resolve contradictions in kinetic data for this compound’s synthesis?

Answer:
Address discrepancies through systematic analysis:

  • Variable Isolation : Test individual parameters (e.g., temperature, catalyst loading) to identify conflicting trends. For example, higher TMDP concentrations may accelerate side reactions despite improving yield .
  • In Situ Monitoring : Use techniques like ReactIR or HPLC-MS to track intermediate formation and validate proposed mechanisms .
  • Cross-Validation : Compare experimental kinetic data with computational simulations (e.g., Arrhenius plots vs. DFT-derived activation energies) .

Advanced: What reactor design principles are critical for scaling up synthesis?

Answer:
Adopt principles from chemical engineering subclasses:

  • Membrane Separation : Implement continuous-flow reactors with in-line purification to remove byproducts (e.g., unreacted fluorophenyl intermediates) .
  • Process Control : Use real-time pH and temperature monitoring to maintain optimal reaction conditions (e.g., 70–80°C for cyclocondensation) .
  • Powder Technology : Optimize particle size distribution during crystallization to ensure batch consistency .

Advanced: How can researchers address discrepancies in spectroscopic data during structural analysis?

Answer:

  • Multi-Technique Validation : Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals in the tetraazolo-pyrimidine core .
  • X-ray Crystallography : Resolve ambiguous NMR assignments (e.g., methyl vs. fluorophenyl proton environments) via single-crystal analysis .
  • Dynamic NMR : Study temperature-dependent spectral changes to confirm conformational flexibility in the 4,7-dihydrotetraazolo ring .

Advanced: What strategies optimize selectivity in functionalizing the pyrimidine core?

Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the carboxamide moiety during fluorophenyl substitution .
  • Directed Metalation : Employ palladium-catalyzed C–H activation to direct substitutions at specific pyrimidine positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic aromatic substitution at the 5-methyl position .

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